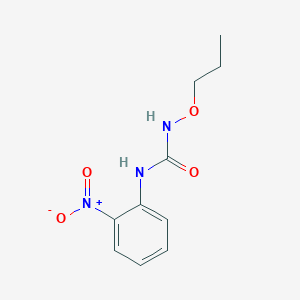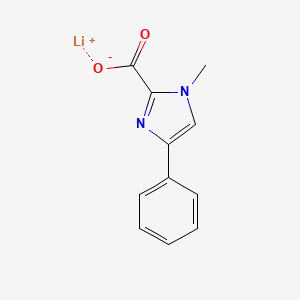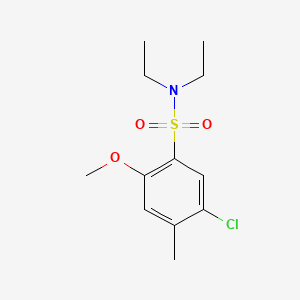
1-(2-ニトロフェニル)-3-プロポキシウレア
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitrophenyl)-3-propoxyurea is an organic compound characterized by the presence of a nitrophenyl group attached to a propoxyurea moiety
科学的研究の応用
1-(2-Nitrophenyl)-3-propoxyurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
Target of Action
This compound shares structural similarities with other nitrophenyl compounds, which have been found to interact with various biological targets
Mode of Action
Nitrophenyl compounds are known to undergo bioreductive transformations under certain conditions . This suggests that 1-(2-Nitrophenyl)-3-propoxyurea might interact with its targets through a similar mechanism, possibly leading to changes in cellular processes.
Biochemical Pathways
Given the structural similarity to other nitrophenyl compounds, it is plausible that this compound could influence pathways related to cellular redox processes
Pharmacokinetics
Other nitrophenyl compounds have been shown to have diverse pharmacokinetic profiles . The bioavailability of 1-(2-Nitrophenyl)-3-propoxyurea would be influenced by these ADME properties.
Result of Action
Based on the known activities of similar compounds, it is possible that this compound could have effects on cellular redox status, potentially influencing cell growth and survival . More research is needed to confirm these potential effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of 1-(2-Nitrophenyl)-3-propoxyurea . Understanding these influences is crucial for optimizing the use of this compound.
生化学分析
Biochemical Properties
The compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Nitrophenyl)-3-propoxyurea is not well-defined. It’s known that nitrophenyl compounds can undergo photolytic reactions, forming reactive intermediates that can form bonds with nucleophilic groups . This could potentially lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 1-(2-Nitrophenyl)-3-propoxyurea on cellular function in in vitro or in vivo studies have not been reported. Nitrophenyl compounds are known to undergo photolytic reactions, which could potentially influence their stability and degradation over time .
Metabolic Pathways
Nitrophenyl compounds are known to participate in photoreactive reactions , which could potentially involve various enzymes or cofactors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-3-propoxyurea typically involves the reaction of 2-nitroaniline with propyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(2-Nitrophenyl)-3-propoxyurea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions: 1-(2-Nitrophenyl)-3-propoxyurea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 1-(2-aminophenyl)-3-propoxyurea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
1-(2-Nitrophenyl)ethyl: Shares the nitrophenyl group but differs in the alkyl chain.
1-(2-Nitrophenyl)ethanol: Contains a hydroxyl group instead of a propoxyurea moiety.
1-(2-Nitrophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of a propoxy group.
Uniqueness: 1-(2-Nitrophenyl)-3-propoxyurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propoxyurea moiety provides additional sites for interaction with biological targets, making it a versatile compound for various applications.
特性
IUPAC Name |
1-(2-nitrophenyl)-3-propoxyurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-2-7-17-12-10(14)11-8-5-3-4-6-9(8)13(15)16/h3-6H,2,7H2,1H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBJWLQEVHXZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCONC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-2-(morpholin-4-yl)-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2444665.png)

![N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2444670.png)


![[5-(Hydroxymethyl)-2-thienyl]methanol](/img/structure/B2444674.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2444675.png)
![N-(3-chlorophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide](/img/structure/B2444676.png)


![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2444682.png)
